2-Chloro-4,5-difluorobenzohydrazide
Overview
Description
2-Chloro-4,5-difluorobenzohydrazide is a synthetic organic compound with the molecular formula C7H5ClF2N2O. It belongs to the class of benzoylurea insecticides and is widely used in agriculture and forestry to control pests such as caterpillars, beetles, and mites. This compound is known for its effectiveness and specificity in targeting insect pests, making it a valuable tool in integrated pest management programs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-difluorobenzohydrazide typically involves the reaction of 2-Chloro-4,5-difluorobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4,5-difluorobenzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized to form corresponding oxides or reduced to form hydrazine derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.
Major Products Formed:
Substitution Products: Various substituted benzohydrazides.
Oxidation Products: Corresponding oxides or nitro derivatives.
Reduction Products: Hydrazine derivatives.
Condensation Products: Hydrazones.
Scientific Research Applications
2-Chloro-4,5-difluorobenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an insecticide and its effects on non-target organisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the formulation of pesticides and other agrochemical products
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-difluorobenzohydrazide involves the inhibition of chitin synthesis in insects. Chitin is a vital component of the insect exoskeleton, and its disruption leads to the death of the insect. The compound targets specific enzymes involved in the chitin biosynthesis pathway, thereby preventing the formation of a functional exoskeleton.
Comparison with Similar Compounds
Diflubenzuron: Another benzoylurea insecticide with a similar mechanism of action.
Chlorfluazuron: A benzoylurea compound used as an insect growth regulator.
Hexaflumuron: An insecticide that inhibits chitin synthesis in insects.
Comparison: 2-Chloro-4,5-difluorobenzohydrazide is unique in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may offer advantages in terms of potency, selectivity, and environmental impact .
Properties
IUPAC Name |
2-chloro-4,5-difluorobenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2N2O/c8-4-2-6(10)5(9)1-3(4)7(13)12-11/h1-2H,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKGFHQWGBIABM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401261637 | |
Record name | 2-Chloro-4,5-difluorobenzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401261637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438530-91-7 | |
Record name | 2-Chloro-4,5-difluorobenzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438530-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4,5-difluorobenzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401261637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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